molecular formula C12H4ClF11O3S B12682420 p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride CAS No. 59493-82-2

p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride

Katalognummer: B12682420
CAS-Nummer: 59493-82-2
Molekulargewicht: 472.66 g/mol
InChI-Schlüssel: JHPOMBWYTNUPKL-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride: is a chemical compound with the molecular formula C12H4ClF11O3S and a molecular weight of 472.66 g/mol . This compound is known for its unique structure, which includes a benzenesulfonyl chloride group and an undecafluorohexenyl group. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an undecafluorohexenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency separation techniques, ensures the consistent quality and high throughput of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenesulfonyl derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride is used as a reagent in the synthesis of complex organic molecules.

Biology and Medicine: The compound has applications in the development of pharmaceuticals and biologically active molecules. Its ability to modify proteins and peptides makes it valuable in drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its reactivity and stability make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the benzenesulfonyl chloride group, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reactions .

Eigenschaften

CAS-Nummer

59493-82-2

Molekularformel

C12H4ClF11O3S

Molekulargewicht

472.66 g/mol

IUPAC-Name

4-[(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy]benzenesulfonyl chloride

InChI

InChI=1S/C12H4ClF11O3S/c13-28(25,26)6-3-1-5(2-4-6)27-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H/b8-7-

InChI-Schlüssel

JHPOMBWYTNUPKL-FPLPWBNLSA-N

Isomerische SMILES

C1=CC(=CC=C1O/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl

Kanonische SMILES

C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.